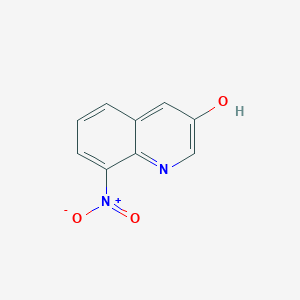

8-Nitroquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-8(11(13)14)9(6)10-5-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLXAKHCXYHSNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315282 | |

| Record name | 8-Nitro-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-37-3 | |

| Record name | 8-Nitro-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitro-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Nitroquinolin-3-ol

This guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 8-nitroquinolin-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a strategic approach to the synthesis, grounded in established chemical principles.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring both an electron-withdrawing nitro group on the carbocyclic ring and a hydroxyl group on the heterocyclic ring, presents a unique synthetic challenge. Direct nitration of 3-hydroxyquinoline is generally not a viable strategy due to the directing effects of the hydroxyl group, which favor substitution at other positions. Therefore, a multi-step, rational synthesis is required to achieve the desired regiochemistry.

This guide outlines a proposed synthetic route leveraging the principles of the Friedländer annulation, a powerful method for quinoline synthesis. The strategy involves the preparation of a key substituted 2-aminoaryl ketone intermediate, followed by its cyclization to construct the target quinoline core.

Proposed Synthetic Pathway: A Friedländer Annulation Approach

The most logical and controllable pathway to this compound involves the construction of the quinoline ring from a pre-functionalized benzene derivative. The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offers a versatile entry to substituted quinolines.[1][2]

Our proposed pathway commences with the synthesis of a key intermediate, 2-amino-3-nitroacetophenone, followed by its reaction with a suitable C2-synthon to form the desired 3-hydroxyquinoline ring.

Figure 1: Proposed two-part synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3-nitroacetophenone

The synthesis of 2-amino-3-nitroacetophenone is a critical multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity.

Step 1.1: Sulfonation and Nitration of 2-Hydroxyacetophenone

To direct the nitration to the 3-position and prevent unwanted side reactions, a blocking group strategy is employed. The sulfonic acid group is an effective ortho-, para-director and can be subsequently removed.

Experimental Protocol:

-

Sulfonation: To a stirred solution of 2-hydroxyacetophenone in concentrated sulfuric acid at 0°C, chlorosulfonic acid is added dropwise. The reaction mixture is gradually warmed to room temperature and then heated to ensure complete sulfonation, primarily at the 5-position.

-

Nitration: The reaction mixture containing the sulfonic acid derivative is cooled, and a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) is added dropwise, maintaining a low temperature. The sulfonic acid group directs the incoming nitro group to the 3-position.

-

Hydrolysis (Desulfonation): Upon completion of the nitration, the reaction mixture is carefully poured onto ice, and the resulting solution is heated to hydrolyze the sulfonic acid group, yielding 2-hydroxy-3-nitroacetophenone.[3]

Step 1.2: Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a standard transformation.

Experimental Protocol:

A common method for this reduction is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.

-

2-Hydroxy-3-nitroacetophenone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Iron powder is added, and the mixture is heated.

-

A small amount of acid is added to initiate the reduction.

-

The reaction is monitored until the disappearance of the starting material.

-

Upon completion, the iron salts are filtered off, and the product, 2-amino-3-nitroacetophenone, is isolated from the filtrate.

Part 2: Construction of the Quinoline Ring via Friedländer Annulation

The Friedländer synthesis provides an efficient route to quinolines from 2-aminobenzaldehydes or 2-aminoaryl ketones.[4][5] In this step, the synthesized 2-amino-3-nitroacetophenone is condensed with a C2-synthon that will form the C2 and C3 positions of the quinoline ring, with the latter bearing the hydroxyl group.

Mechanism of the Friedländer Synthesis:

The reaction proceeds through an initial condensation between the amino group of the 2-aminoaryl ketone and the carbonyl group of the C2-synthon, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[1]

Figure 2: Simplified mechanism of the Friedländer annulation step.

Experimental Protocol:

-

2-Amino-3-nitroacetophenone is dissolved in a suitable solvent, such as ethanol.

-

A base, such as sodium ethoxide or potassium tert-butoxide, is added to the solution.

-

Ethyl formate is then added, and the reaction mixture is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction is cooled, and the product is precipitated by the addition of water or by acidification.

-

The crude this compound is collected by filtration and can be purified by recrystallization.

Data Summary

| Step | Starting Material | Reagents | Product | Key Considerations |

| 1.1 | 2-Hydroxyacetophenone | 1. H2SO4, ClSO3H2. HNO3/H2SO43. Heat (hydrolysis) | 2-Hydroxy-3-nitroacetophenone | Temperature control during nitration is crucial to prevent over-nitration and side reactions. |

| 1.2 | 2-Hydroxy-3-nitroacetophenone | Fe, AcOH or HCl | 2-Amino-3-nitroacetophenone | The reaction is exothermic and should be controlled. |

| 2 | 2-Amino-3-nitroacetophenone | Ethyl formate, NaOEt or KOtBu | This compound | The choice of base and solvent can influence the reaction yield. |

Conclusion

The synthesis of this compound is a challenging endeavor that necessitates a strategic, multi-step approach. The proposed pathway, centered around the robust and versatile Friedländer annulation, provides a logical and experimentally feasible route to this target molecule. By carefully controlling the synthesis of the key 2-amino-3-nitroacetophenone intermediate and optimizing the conditions for the final cyclization, researchers can access this valuable compound for further investigation in various scientific disciplines. This guide serves as a foundational framework, and it is anticipated that further optimization of each step may be required to achieve maximal yields and purity.

References

- Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575. [Link]

- Slideshare.

- Naik, T. A.; et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022, 27, 4195. [Link]

- Organic Chemistry Portal. Friedlaender Synthesis. [Link]

- Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis; Wiley, 2005.

- Wikipedia.

- Wikipedia. Combes quinoline synthesis. [Link]

- PubMed. Biosynthetic routes to 2-aminoacetophenone and 2-amino-3-hydroxyacetophenone. [Link]

- Scribd. Combes Quinoline Synthesis PDF. [Link]

- Singh, R.; et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020, 10, 22535-22564. [Link]

- PrepChem. Synthesis of 3-ethyl-8-hydroxyquinoline. [Link]

- Google Patents. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedlaender Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Characterization of 8-Nitroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Sparsely Characterized Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of specific functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, can profoundly modulate the molecule's physicochemical properties and biological efficacy. 8-Nitroquinolin-3-ol (CAS: 25369-37-3) is a fascinating, yet sparsely documented, member of this family. Its structure suggests a potential for the metal-chelating properties characteristic of hydroxyquinolines and the diverse bioactivities associated with nitroaromatic compounds.[3][4]

This guide provides a comprehensive framework for the systematic characterization of this compound. Given the limited availability of direct experimental data for this specific isomer, we will leverage established methodologies and data from closely related, well-characterized analogs—primarily 8-nitroquinoline and various hydroxyquinolines. This document is designed not as a mere collection of data, but as an expert-driven roadmap for researchers, explaining the causality behind experimental choices and establishing self-validating protocols to ensure scientific integrity.

Part 1: Physicochemical and Structural Elucidation

A foundational characterization begins with defining the molecule's fundamental physical and chemical properties. This data is critical for predicting its behavior in biological systems, designing analytical methods, and ensuring proper handling and storage.

Core Properties

While some properties can be calculated, experimental determination is the gold standard for validation.

| Property | Known/Predicted Value | Experimental Protocol Synopsis |

| Molecular Formula | C₉H₆N₂O₃[5] | Confirmed by High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 190.16 g/mol [5] | Confirmed by Mass Spectrometry. |

| Melting Point | To Be Determined (TBD) | Determined using a standard melting point apparatus (e.g., Büchi M-560) with a slow ramp rate (1-2 °C/min) near the expected melting range. The melting point of the related 8-nitroquinoline is 89-91 °C.[6] |

| Solubility | TBD (Predicted to be slightly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols) | Assessed by adding incremental amounts of the compound to a fixed volume of various solvents at a controlled temperature, with visual or spectroscopic determination of saturation. |

| pKa | TBD (Expected acidic pKa for the hydroxyl group and basic pKa for the quinoline nitrogen) | Determined via potentiometric titration or UV-Vis spectrophotometry across a range of pH values. |

| LogP (o/w) | TBD (Predicted to be moderately lipophilic) | Measured using the shake-flask method with subsequent quantification of the compound in the octanol and aqueous phases by HPLC-UV. |

Part 2: Proposed Synthesis Pathway

Hypothetical Synthesis Workflow: Nitration of 3-Hydroxyquinoline

Caption: Proposed workflow for the synthesis of this compound.

Causality: This approach is based on standard electrophilic aromatic substitution reactions. Using a cold, controlled addition of the nitrating agent is crucial to manage the exothermic reaction and potentially influence the regioselectivity, minimizing the formation of other isomers like 5-nitro and 7-nitro derivatives.

Part 3: Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Overall Characterization Workflow

Caption: Integrated workflow for structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the quinoline ring.

Predicted ¹H and ¹³C NMR Data Note: These are illustrative predictions based on the analysis of related compounds. Actual chemical shifts will depend on the solvent and experimental conditions.[7]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.8 | ~145 - 150 |

| H-4 | 7.3 - 7.6 | ~110 - 115 |

| H-5 | 7.8 - 8.1 | ~125 - 130 |

| H-6 | 7.6 - 7.9 | ~122 - 128 |

| H-7 | 8.0 - 8.3 | ~130 - 135 |

| OH-3 | Broad singlet, >10.0 | - |

| C-3 | - | ~150 - 155 |

| C-4a | - | ~140 - 145 |

| C-8 | - | ~140 - 145 |

| C-8a | - | ~135 - 140 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar aromatic compounds and to allow observation of the exchangeable hydroxyl proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program.

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.

-

Acquisition: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes.

-

Expected Ion (Positive): [M+H]⁺ at m/z 191.0400

-

Expected Ion (Negative): [M-H]⁻ at m/z 189.0255

-

-

Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm is required for confident formula assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

Predicted Characteristic IR Peaks Based on analogs like 8-hydroxy-5-nitroquinoline, the following peaks are expected.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Phenolic Hydroxyl |

| 1510 - 1550 (strong) | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1330 - 1370 (strong) | Symmetric N-O stretch | Nitro (-NO₂) |

| 1580 - 1620 | C=C / C=N stretch | Quinoline Ring |

| ~1200 - 1300 | C-O stretch | Phenolic Hydroxyl |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio. A background scan should be run prior to sample analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in methanol or ethanol. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample from 200 to 600 nm using the solvent as a blank.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The extended conjugation of the nitroquinoline system is expected to result in multiple absorption bands in the UV and potentially the visible region.[9]

Chromatographic Purity Assessment

Chromatography is the definitive method for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC-UV

-

Rationale: Reversed-phase HPLC is ideal for separating polar to moderately nonpolar aromatic compounds. A C18 column provides a versatile stationary phase.

-

Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.[10]

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. Formic acid is used to ensure good peak shape by protonating the quinoline nitrogen.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at a λmax determined from the UV-Vis analysis.

-

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part 4: Biological Activity and Mechanistic Insights

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, largely due to its ability to chelate biologically important metal ions like Fe²⁺, Cu²⁺, and Zn²⁺.[4] This chelation can disrupt essential metalloenzyme function in pathogenic microbes or cancer cells, forming the basis of its therapeutic effect.[3][4]

Proposed Mechanism of Action: Metal Ion Chelation

It is highly probable that this compound exerts its biological effects through a similar mechanism. The nitrogen at position 1 and the hydroxyl oxygen at position 3 can form a stable five-membered ring with a divalent metal ion.

Caption: Proposed mechanism via divalent metal ion chelation.

Recommended Initial Biological Screens

-

Antimicrobial Assays: Screen against a panel of gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria to determine the Minimum Inhibitory Concentration (MIC).

-

Anticancer Assays: Evaluate cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine the IC₅₀ value.[12]

-

Metal Chelation Studies: Use UV-Vis titration to study the binding stoichiometry and affinity of this compound with biologically relevant metal ions.

Part 5: Safety and Handling

As a nitroaromatic heterocyclic compound, this compound must be handled with appropriate care. Safety protocols should be based on data from closely related hazardous compounds.

Hazard Profile (Inferred from 8-Nitroquinoline) [13][14]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Long-term Effects: Suspected of causing genetic defects and cancer.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.

-

Storage: Store locked up in a dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous workflow for the characterization of this compound. By systematically determining its physicochemical properties, confirming its structure through a suite of spectroscopic and chromatographic techniques, and probing its biological potential, researchers can build a robust data package. This foundational knowledge is the critical first step in evaluating its potential as a lead compound in drug discovery and development. Future work should focus on executing these proposed experimental plans, optimizing the synthesis for yield and purity, and expanding the biological screening to explore its full therapeutic potential.

References

- SIELC Technologies. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. [Link]

- Saeed, A., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters. [Link]

- LookChem. 8-硝基喹啉-3-酚. [Link]

- PubChem. 8-Nitroquinoline. [Link]

- PrepChem.com.

- NIST WebBook. Quinoline, 8-nitro-. [Link]

- NIST WebBook. Quinoline, 8-nitro- Mass Spectrum. [Link]

- Royal Society of Chemistry.

- Shandong King's Land International Trading Co., Ltd. OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. [Link]

- Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

- MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

- SciSpace.

- ResearchG

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

- PubChem. 2-Methyl-8-nitroquinoline. [Link]

- SpectraBase. 8-Nitroquinoline 13C NMR Spectrum. [Link]

- SpectraBase.

- ChemUniverse. This compound. [Link]

- SpectraBase.

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

- MDPI.

- ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]

- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

- NIST WebBook. 8-Hydroxyquinoline. [Link]

- ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

- NIST WebBook. 8-Hydroxyquinoline UV/Visible spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 8-Nitroquinoline 98 607-35-2 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 11. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Spectroscopic Profile of 8-Nitroquinolin-3-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of 8-nitroquinolin-3-ol. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from related quinoline derivatives to offer a predictive but scientifically grounded overview for researchers, scientists, and professionals in drug development. The principles outlined herein are designed to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Its Spectroscopic Implications

This compound is a derivative of quinoline, a heterocyclic aromatic compound. The structure features two key substituents: a hydroxyl (-OH) group at the 3-position and a nitro (-NO₂) group at the 8-position. The placement of these groups significantly influences the electronic environment of the quinoline ring system, which in turn dictates the molecule's spectroscopic signature. The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction, while the nitro group is a strong electron-withdrawing group. These opposing effects create a unique electronic distribution that can be probed by NMR and IR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. The predicted chemical shifts and coupling constants are based on data from similar substituted quinolines.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.5 | s | - | Close to nitrogen, deshielded. |

| H-4 | ~7.8 | s | - | Influenced by the adjacent hydroxyl group. |

| H-5 | ~7.6 | d | ~8.0 | Ortho coupling with H-6. |

| H-6 | ~7.4 | t | ~8.0 | Triplet due to coupling with H-5 and H-7. |

| H-7 | ~7.9 | d | ~8.0 | Ortho coupling with H-6, deshielded by nitro group. |

| OH-3 | ~9.5 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. |

Rationale for Predictions: The electron-withdrawing nitro group at position 8 will deshield the protons on the benzene ring, particularly H-7. The hydroxyl group at position 3 will have a more localized effect, primarily influencing H-2 and H-4. The expected coupling patterns (doublets and triplets) arise from the spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also affected by the substituents. A proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the quinoline ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~145 | Attached to nitrogen, deshielded. |

| C-3 | ~155 | Attached to the hydroxyl group, significantly deshielded. |

| C-4 | ~115 | Shielded by the hydroxyl group. |

| C-4a | ~130 | Bridgehead carbon. |

| C-5 | ~125 | Aromatic carbon. |

| C-6 | ~128 | Aromatic carbon. |

| C-7 | ~120 | Influenced by the adjacent nitro group. |

| C-8 | ~140 | Attached to the nitro group, deshielded. |

| C-8a | ~150 | Bridgehead carbon, adjacent to nitrogen. |

Rationale for Predictions: The carbon atom attached to the hydroxyl group (C-3) and the nitro group (C-8) are expected to be the most deshielded. The chemical shifts of other carbons are predicted based on the known substituent effects in aromatic systems.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3200 (broad) | O-H stretch | Characteristic of a hydroxyl group, broadened due to hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretch | Typical for aromatic compounds. |

| 1620-1580 | C=C and C=N stretch | Skeletal vibrations of the quinoline ring. |

| 1550-1500 and 1350-1300 | Asymmetric and symmetric N-O stretch | Characteristic strong absorptions for a nitro group. |

| 1250-1150 | C-O stretch | For the phenolic hydroxyl group. |

| 850-750 | C-H out-of-plane bend | Substitution pattern on the aromatic rings. |

Rationale for Predictions: The presence of a broad O-H stretching band and strong N-O stretching bands will be key features in the IR spectrum, confirming the presence of the hydroxyl and nitro groups, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the overall molecular structure.

Experimental Protocols

To validate the predicted spectral data, the following experimental protocols are recommended.

NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize spectral width to cover all proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and assist in assigning proton signals.[2]

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon spectrum.

-

Caption: Recommended workflow for NMR analysis of this compound.

IR Spectroscopy

A standard protocol for acquiring an IR spectrum using an ATR-FTIR spectrometer is as follows:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided ¹H NMR, ¹³C NMR, and IR data, derived from the analysis of related compounds, offer a solid foundation for researchers to identify and characterize this molecule. The experimental protocols outlined will enable the acquisition of high-quality data for the validation of these predictions. As with any predictive analysis, experimental verification is paramount for confirming the precise spectral characteristics of this compound.

References

- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications.

- Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.

- Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. PubMed.

- 8-Nitroquinoline. PubChem.

- Quinoline, 8-nitro-. NIST WebBook.

- 8-Nitroquinoline. ResearchGate.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Kufa University.

- Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Scirp.org.

- 1H-NMR spectra of HQ and PHQ. ResearchGate.

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mass Spectrometry of 8-Nitroquinolin-3-ol

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₉H₆N₂O₃, MW: 190.16 g/mol ).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal mechanisms underpinning analytical choices and fragmentation pathways. We will detail optimal ionization strategies, predict fragmentation patterns based on established chemical principles, and provide a self-validating experimental protocol for robust analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative for this compound

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[3] The addition of a nitro group and a hydroxyl group creates a molecule with distinct electronic and chemical properties, making its precise characterization and quantification critical during synthesis, metabolism studies, and quality control. Mass spectrometry offers unparalleled sensitivity and structural elucidation capabilities, making it the premier technique for analyzing such molecules. This guide establishes a foundational methodology for achieving reliable and informative mass spectrometric data for this compound.

Physicochemical Properties & Ionization Strategy

The structure of this compound, featuring a polar hydroxyl group, an electron-withdrawing nitro group, and a heterocyclic aromatic system, dictates the optimal approach for its ionization.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Nitro (-NO₂), Quinoline Ring | N/A |

Causality of Ionization Method Selection:

-

Electrospray Ionization (ESI): ESI is the method of choice for polar molecules like this compound that can be readily ionized from a liquid phase.[4][5] Its "soft" ionization nature minimizes premature fragmentation, preserving the molecular ion for subsequent tandem MS (MS/MS) analysis.[6]

-

Negative vs. Positive Ion Mode:

-

Negative Ion Mode ([M-H]⁻): This is the predicted optimal mode. The phenolic hydroxyl group is acidic and will readily deprotonate to form a stable [M-H]⁻ anion at m/z 189.15. The high electron affinity of the nitroaromatic system further stabilizes the negative charge, enhancing ionization efficiency.[7][8]

-

Positive Ion Mode ([M+H]⁺): While viable, this mode is likely to be less sensitive. Protonation would occur on the quinoline nitrogen, yielding an [M+H]⁺ ion at m/z 191.17.

-

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative, particularly for compounds of medium polarity.[5] It functions by creating reagent ions from the solvent vapor that then ionize the analyte via proton transfer, which would be effective for this molecule.

This guide will focus on ESI in negative ion mode due to its predicted superior sensitivity for this specific analyte.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification.[6] It involves isolating the precursor ion (in this case, the [M-H]⁻ ion at m/z 189.15) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

The fragmentation of this compound is governed by the predictable behavior of its functional groups. The primary fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group as either NO₂ or NO.[7] The quinoline core is known to fragment via the loss of HCN.[9]

Proposed Negative Ion Mode Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade originating from the [M-H]⁻ precursor ion.

Caption: Proposed MS/MS fragmentation of this compound in negative ion mode.

Mechanistic Rationale for Fragmentation:

-

Precursor Ion: The [M-H]⁻ ion forms at m/z 189.15 via deprotonation of the hydroxyl group.

-

Loss of Nitrogen Dioxide (NO₂): A primary and highly characteristic fragmentation for nitroaromatics is the neutral loss of NO₂ (46 Da), leading to a radical anion fragment at m/z 143.11 .[7] This occurs via cleavage of the C-N bond.

-

Loss of Nitric Oxide (NO): A competing pathway involves the loss of a neutral NO radical (30 Da), often preceded by a rearrangement, resulting in a distonic radical anion at m/z 159.14 .[7]

-

Loss of Carbon Monoxide (CO): Following the initial loss of NO₂ or NO, the resulting ion can undergo further fragmentation. The loss of CO (28 Da) is a common pathway for phenolic or quinolone-type structures, leading to ring contraction.[10] This would produce fragments at m/z 115.10 (from m/z 143.11) and m/z 131.13 (from m/z 159.14).

Summary of Predicted Product Ions

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Mechanistic Origin |

| 189.15 | 159.14 | NO (30 Da) | Nitro group fragmentation |

| 189.15 | 143.11 | NO₂ (46 Da) | Nitro group fragmentation |

| 143.11 | 115.10 | CO (28 Da) | Ring contraction post-NO₂ loss |

| 159.14 | 131.13 | CO (28 Da) | Ring contraction post-NO loss |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis of this compound. It is designed as a self-validating system where performance can be benchmarked against the predicted outcomes.

Workflow Diagram

Caption: Standard workflow for LC-MS/MS analysis of this compound.

Step-by-Step Methodology

A. Sample & Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Standards: Serially dilute the stock solution with Mobile Phase A (see below) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

B. Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

9.0 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

C. Mass Spectrometry (MS) Conditions

-

Ionization Mode: ESI, Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.[11]

-

Capillary Voltage: -3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions (for quantification):

-

Primary: 189.15 > 143.11 (Collision Energy: ~15-25 eV, requires optimization).

-

Confirmatory: 189.15 > 159.14 (Collision Energy: ~10-20 eV, requires optimization).

-

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS in negative ion mode. The molecule is expected to form a stable [M-H]⁻ precursor ion at m/z 189.15, which predictably fragments through the neutral losses of NO₂ (46 Da) and NO (30 Da). The protocol provided herein offers a robust framework for achieving sensitive and selective detection and quantification. By understanding the underlying chemical principles of ionization and fragmentation, researchers can confidently develop and validate methods for the analysis of this compound and structurally related compounds in complex matrices.

References

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.

- Cerkowniak, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 989-997.

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.

- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 11(1), 369-381.

- Jia, X., et al. (2024). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Journal of the American Society for Mass Spectrometry.

- Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.

- Perren, M. F., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Analytical and Bioanalytical Chemistry, 410(23), 5835-5842.

- Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory.

- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.

- ChemUniverse. (n.d.). This compound. ChemUniverse.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempap.org [chempap.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Elusive 8-Nitroquinolin-3-ol: A Technical Guide to Its Potential Synthesis and Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territories of Quinoline Chemistry

In the vast and extensively documented landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, underpinning a multitude of pharmaceuticals, agrochemicals, and functional materials. Yet, even within this well-trodden field, there exist molecules that remain conspicuously absent from the mainstream literature. 8-Nitroquinolin-3-ol is one such enigmatic compound. While its existence is confirmed by a unique CAS number (25369-37-3) in several chemical supplier databases[1][2][3][4][5], a thorough investigation reveals a near-complete absence of published literature detailing its specific discovery, historical development, or established synthetic protocols.

This guide, therefore, deviates from a traditional historical review. Instead, it serves as a forward-looking technical primer for the researcher. By leveraging established principles of quinoline chemistry and drawing parallels with well-documented isomers, we will construct a theoretical framework for the synthesis, characterization, and potential reactivity of this compound. This document is intended to be a starting point for any research endeavor aimed at exploring this uncharted corner of the chemical map.

Part 1: Devising a Synthetic Strategy for this compound

The primary challenge in accessing this compound lies in controlling the regioselectivity of two key transformations on the quinoline core: hydroxylation at the 3-position and nitration at the 8-position. The electronic properties of the quinoline ring system dictate that electrophilic substitution, such as nitration, strongly favors the 5- and 8-positions of the benzenoid ring[6][7]. Conversely, functionalizing the pyridinoid ring, particularly at the 3-position, often requires more nuanced strategies.

Based on these principles, two plausible retrosynthetic pathways are proposed.

Pathway A: Nitration of a Pre-functionalized 3-Quinolinol Precursor

The most direct conceptual approach involves the late-stage nitration of 3-quinolinol. However, the directing effects of the hydroxyl group and the protonated pyridine nitrogen under strongly acidic nitrating conditions present significant regiochemical hurdles.

}

Figure 1: Conceptual retrosynthesis via nitration of 3-quinolinol, highlighting potential challenges.

Experimental Causality: The hydroxyl group at C-3 is an activating, ortho-, para-director. However, in the strongly acidic medium required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen will be protonated. This makes the entire pyridinoid ring strongly electron-deficient and deactivates it towards further electrophilic attack. The nitration is therefore directed to the benzenoid ring, primarily at the 5 and 8-positions, which are electronically favored[6]. Achieving selective nitration at C-8 without significant formation of the 5-nitro isomer would be a considerable challenge. Furthermore, direct C-3 functionalization of quinoline N-oxides has been explored, but this typically requires specialized reagents like tert-butyl nitrite and may not be compatible with a pre-existing hydroxyl group[8].

Pathway B: Ring Construction via the Skraup Synthesis

A more promising and controllable strategy involves constructing the quinoline ring system with the desired substituents already in place on the aniline precursor. The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid[9].

To synthesize this compound via this route, a plausible starting material would be 2-amino-5-nitrophenol.

}

Figure 2: Proposed Skraup synthesis pathway for this compound.

Experimental Causality: The Skraup reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the quinoline ring. By using a substituted aniline, the substituents are incorporated into the final product with predictable regiochemistry. In the case of 2-amino-5-nitrophenol, the cyclization would position the nitro group at the 8-position and the hydroxyl group at the 3-position of the newly formed quinoline. This approach offers superior regiochemical control compared to the direct nitration of 3-quinolinol.

Part 2: A Methodological Framework

While a specific, validated protocol for this compound is not available, a robust starting point can be derived from established procedures for the Skraup synthesis of related nitroquinolines. The following protocol is adapted from the synthesis of 6-methoxy-8-nitroquinoline and should be considered a foundational method for optimization[3].

Proposed Experimental Protocol: Skraup Synthesis of this compound

Safety Precaution: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled. Appropriate personal protective equipment (goggles, lab coat, gloves) must be worn, and the reaction should be conducted in a well-ventilated fume hood with a safety shield in place.

Materials:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles (approx.) |

| 2-Amino-5-nitrophenol | 154.12 | 15.4 g | 0.10 |

| Glycerol | 92.09 | 34.0 g (27 mL) | 0.37 |

| Arsenic Pentoxide (As₂O₅) | 229.84 | 12.0 g | 0.05 |

| Sulfuric Acid (conc.) | 98.08 | 30 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2-amino-5-nitrophenol (0.10 mol), arsenic pentoxide (0.05 mol), and glycerol (0.37 mol).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (30 mL) from the dropping funnel over a period of 30-45 minutes. The temperature of the reaction mixture will likely rise spontaneously.

-

Heating: Once the addition is complete, heat the mixture in an oil bath. The temperature should be raised cautiously to 120-130 °C. The reaction is often initiated with gentle heating and can become exothermic. Be prepared to lower the oil bath to moderate the reaction rate.

-

Reaction Time: Maintain the temperature at 120-130 °C for 3-4 hours after the initial exothermic phase has subsided.

-

Work-up: Allow the reaction mixture to cool to below 100 °C. Cautiously pour the mixture into 500 mL of cold water with stirring.

-

Neutralization and Isolation: Cool the aqueous solution in an ice bath and neutralize by the slow addition of concentrated ammonium hydroxide until the solution is alkaline. The crude this compound is expected to precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 3: Physicochemical and Spectroscopic Characterization (Predicted)

The definitive characterization of a novel compound relies on a suite of analytical techniques. For the synthesized this compound, the following properties and spectral data would be anticipated.

Table of Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₉H₆N₂O₃ | - |

| Molar Mass | 190.16 g/mol | - |

| Appearance | Yellow to orange solid | Nitroaromatic compounds are typically colored. 5-Nitro-8-hydroxyquinoline is a yellow powder[7]. |

| Melting Point | > 200 °C | The presence of both a nitro and a hydroxyl group would likely lead to strong intermolecular interactions (hydrogen bonding), resulting in a relatively high melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and possibly hot ethanol. | Similar to other nitro-hydroxy-quinolines. |

Anticipated Spectroscopic Data

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct aromatic protons. The proton at C-2 would likely appear as a downfield singlet or a doublet with a small coupling constant. The protons on the benzenoid ring (H-4, H-5, H-6, H-7) would exhibit characteristic coupling patterns. The hydroxyl proton would likely appear as a broad singlet.

-

¹³C NMR (in DMSO-d₆): The carbon spectrum would show nine distinct signals corresponding to the quinoline core. The carbons bearing the nitro and hydroxyl groups (C-8 and C-3) would be significantly shifted.

-

FT-IR (ATR): Key vibrational bands would include a broad O-H stretch (around 3200-3500 cm⁻¹), characteristic N-O stretches for the nitro group (asymmetric around 1520-1560 cm⁻¹ and symmetric around 1345-1385 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic system (around 1400-1600 cm⁻¹).

-

Mass Spectrometry (ESI+): A prominent peak at m/z = 191.04 [M+H]⁺ would be expected.

Part 4: Potential Applications and Future Directions

While no applications for this compound have been documented, the chemistry of its isomers provides a fertile ground for speculation and future research. The 8-hydroxyquinoline scaffold is a well-known "privileged structure" in medicinal chemistry, largely due to its ability to chelate metal ions[10]. Derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Nitroxoline (5-nitro-8-hydroxyquinoline) is a known antibacterial and anticancer agent[7][11]. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent hydroxyquinoline. It is plausible that this compound could also exhibit interesting biological activities, and its synthesis would open the door to screening for such properties.

Conclusion

This compound represents a fascinating gap in the vast tapestry of quinoline chemistry. While its history and discovery remain obscure, this guide has laid out a logical and experimentally grounded pathway for its synthesis via the Skraup reaction. The provided theoretical framework for its characterization and the discussion of potential applications drawn from its better-known isomers should empower researchers to bring this elusive molecule from the catalog page into the laboratory. The exploration of such uncharted chemical entities is a vital endeavor, as they may hold the key to novel materials and therapeutic agents.

References

- Arctom Scientific. CAS NO. 25369-3-7 | this compound | Catalog AG-AG00BJ4R. URL: https://www.arctomsci.com/cas-25369-37-3.html[1]

- MolCore. 25369-37-3 | this compound. URL: https://www.molcore.com/product/show/25369-37-3.html[2]

- ChemBK. 25369-37-3 - this compound. URL: https://www.chembk.com/en/chem/25369-37-3[3]

- BLD Pharm. 25369-37-3|this compound. URL: https://www.bldpharm.com/products/25369-37-3.html[4]

- Combi-Blocks. 25369-37-3・this compound. URL: https://www.combi-blocks.com/products/AG-AG00BJ4R.html[5]

- Wang, L., et al. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. RSC Advances, 5(45), 35623-35626. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03554a[8]

- Kulka, M., & Manske, R. H. F. (1952). The nitration of some quinoline derivatives. Canadian Journal of Chemistry, 30(9), 720-726. URL: https://cdnsciencepub.com/doi/abs/10.1139/v52-089

- Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position?. URL: https://chemistry.stackexchange.

- Wikipedia. Skraup reaction. URL: https://en.wikipedia.org/wiki/Skraup_reaction[9]

- Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6293. URL: https://www.mdpi.com/1420-3049/27/19/6293[10]

- Organic Syntheses. 6-methoxy-8-nitroquinoline. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0575[3]

- ResearchGate. The Skraup Synthesis of Quinolines. URL: https://www.researchgate.net/publication/228704576_The_Skraup_Synthesis_of_Quinolines

- ResearchGate. Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. URL: https://www.researchgate.net/figure/Synthetic-route-to-8-hydroxy-5-nitroquinoline-7-carboxamides-3-a-g_fig1_332410940[11]

- Sigma-Aldrich. 8-Hydroxy-5-nitroquinoline 96%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/130273[7]

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. URL: https://patents.google.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. molcore.com [molcore.com]

- 3. chembk.com [chembk.com]

- 4. 25369-37-3|this compound|BLD Pharm [fr.bldpharm.com]

- 5. 25369-37-3・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 8. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. books.google.cn [books.google.cn]

solubility of 8-Nitroquinolin-3-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 8-Nitroquinolin-3-ol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and purification strategies.[1][2] this compound, a heterocyclic compound of interest, presents a unique solubility profile due to its combination of aromatic, polar, and hydrogen-bonding functional groups. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility in various organic solvents, a predictive assessment of its behavior, and a detailed, self-validating experimental protocol for its quantitative determination using UV-Vis spectrophotometry. This document is intended for researchers, chemists, and pharmaceutical scientists seeking a deep, practical understanding of this compound's physicochemical properties.

The Critical Role of Solubility in Pharmaceutical Science

In the journey from discovery to clinical application, the aqueous and organic solubility of a drug candidate is a paramount parameter.[3] It dictates the ease of formulation, the efficiency of absorption in the body, and the feasibility of purification via techniques like recrystallization. This compound, with its quinoline scaffold, is part of a class of compounds known for a wide spectrum of pharmacological activities.[4] Understanding its solubility is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential. The molecule's structure, featuring a largely nonpolar quinoline ring system, a highly polar nitro group (-NO₂), and a hydrogen-bonding hydroxyl group (-OH), creates a complex interplay of forces that defines its interaction with different solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[5][6] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the contributions of all its functional moieties.

-

Quinoline Core: This bicyclic aromatic system is predominantly nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions. Its presence increases the overall polarity of the molecule compared to unsubstituted quinoline.

-

Hydroxyl Group (-OH): This group is a game-changer, introducing the capacity for strong hydrogen bonding. It can act as both a hydrogen bond donor (via the H) and an acceptor (via the O), making it particularly interactive with protic solvents like alcohols.

Predicted Solubility Profile in Common Organic Solvents

Lacking extensive empirical data in published literature for this compound specifically, we can construct a predictive solubility table based on first principles and data from analogous compounds like 8-nitroquinoline.[6][9]

| Solvent Class | Example Solvent | Predicted Solubility | Justification (Dominant Solute-Solvent Interactions) |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the -OH and -NO₂ groups of the solute. The alkyl portion of the alcohol can interact favorably with the quinoline ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and highly polar, allowing for strong dipole-dipole interactions with the nitro group and hydrogen bonding with the solute's hydroxyl group. Their larger nonpolar components may limit solubility compared to small alcohols. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | While polar, these solvents are weaker hydrogen bond acceptors than DMSO. They will engage in dipole-dipole interactions, but the overall solvation may be less effective, leading to moderate solubility. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity imparted by the -NO₂ and -OH groups makes the molecule incompatible with nonpolar solvents. The energy required to break the solute-solute interactions (crystal lattice energy) is not compensated by weak van der Waals forces with the solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can act as very weak hydrogen bond acceptors. They offer a balance, interacting with the quinoline ring and, to a lesser extent, the polar groups. Recrystallization from such solvents is a common practice for related compounds.[4] |

Experimental Protocol: Quantitative Solubility Determination by UV-Vis Spectrophotometry

To move from prediction to empirical fact, a robust and validated experimental method is required. The shake-flask method followed by UV-Vis spectrophotometric analysis is a widely accepted and reliable technique for determining the saturated solubility of compounds that possess a chromophore, which this compound does.[1][2][3]

Causality Behind Experimental Choices

-

Method: UV-Vis spectrophotometry is chosen for its sensitivity, speed, and the fact that nitro-aromatic compounds typically have strong absorbance in the UV-Vis range, allowing for accurate quantification at low concentrations.[1][10]

-

Equilibration: An equilibration time of 24-48 hours in a shaking water bath is critical to ensure that the solution has reached true thermodynamic saturation.[11] Insufficient time leads to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent.[5] A constant temperature water bath (e.g., 25°C or 37°C) is essential for reproducibility and relevance to standard or physiological conditions.

-

Phase Separation: Centrifugation and filtration through a sub-micron filter (e.g., 0.22 µm PTFE) are non-negotiable steps to remove all undissolved solid particulates, which would otherwise scatter light and cause a gross overestimation of solubility.

Step-by-Step Methodology

Part A: Generation of a Calibration Curve

-

Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol, where it is highly soluble) in a 100 mL volumetric flask. This is your primary stock solution (e.g., 100 µg/mL).

-

Determine λmax: Scan the stock solution across a relevant UV-Vis wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this λmax.[1]

-

Prepare Standards: Perform serial dilutions of the primary stock solution with the chosen analytical solvent to create a series of standards with known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Measure Absorbance: Measure the absorbance of each standard at λmax, using the pure solvent as a blank.

-

Plot Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.[11]

Part B: Determination of Saturated Solubility

-

Prepare Vials: To a series of amber glass vials, add a sufficient amount of the chosen organic solvent (e.g., 3 mL).[1]

-

Add Excess Solute: Add an excess amount of this compound to each vial (e.g., 5-10 mg). The key is to ensure solid material remains visible after equilibration, confirming saturation.

-

Equilibrate: Seal the vials and place them in an orbital shaking water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C) for 24-48 hours.

-

Separate Phases: Remove the vials and allow them to stand for 30 minutes. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample and Filter: Carefully pipette a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to saturate the filter material.

-

Dilute Sample: Accurately dilute the filtered supernatant with the analytical solvent to bring its concentration into the linear range of your calibration curve. The dilution factor must be precisely recorded.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the measured absorbance and the calibration curve's equation to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the original saturated concentration (i.e., the solubility).

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the shake-flask method and UV-Vis analysis.

Key Factors Influencing Solubility

Beyond the choice of solvent, other parameters can be modulated to control the solubility of this compound. Understanding these factors is essential for tasks like designing crystallization processes or developing liquid formulations.

Caption: Interplay of factors governing the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy.[5] This relationship is crucial for recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.

-

pH: The this compound molecule has both a weakly acidic phenol-like hydroxyl group and a weakly basic quinoline nitrogen atom. Therefore, its solubility in aqueous or mixed aqueous-organic systems will be pH-dependent. In acidic solutions (low pH), the quinoline nitrogen can be protonated, forming a more polar and soluble cation. In basic solutions (high pH), the hydroxyl group can be deprotonated, forming a more soluble phenoxide anion.

-

Cosolvents: In drug formulation, mixtures of solvents (cosolvents) are often used to achieve a desired solubility. For instance, a mixture of water and ethanol could be optimized to balance the interactions with the polar and nonpolar parts of the molecule.

Conclusion and Future Perspectives

While a definitive, quantitative dataset for the solubility of this compound in all organic solvents is not yet compiled in the public domain, a strong predictive understanding can be achieved by applying fundamental chemical principles. The molecule's amphiphilic character, with distinct polar, nonpolar, and hydrogen-bonding regions, suggests high solubility in polar protic solvents like alcohols and moderate solubility in polar aprotic and halogenated solvents. For researchers and drug developers, the provided UV-Vis spectrophotometric protocol offers a reliable and self-validating pathway to generate the precise empirical data needed for their specific applications. Future work should focus on the experimental execution of this protocol across a wide range of solvents and temperatures to build a comprehensive public database, which could then be used to develop and validate advanced thermodynamic and machine learning models for more accurate in silico solubility prediction.[12]

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 7, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved January 7, 2026.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 7, 2026.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved January 7, 2026.

- Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.

- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.

- National Institutes of Health. (n.d.). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. PMC.

- Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved January 7, 2026.

- PubChem. (n.d.). 8-Nitroquinoline.

- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved January 7, 2026.

- Solubility of Things. (n.d.). 8-Nitroquinoline.

- PrepChem.com. (n.d.). Preparation of 8-nitroquinoline.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models.

- ChemUniverse. (n.d.). This compound. Retrieved January 7, 2026.

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

- National Institutes of Health. (2024, November 28). Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation.

- National Institutes of Health. (2024, March 18). Will we ever be able to accurately predict solubility?. PMC.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- ResearchGate. (n.d.). 8-Nitroquinoline.

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. One moment, please... [rootspress.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-4-methylpyridine, a critical pyridine derivative intermediate in the pharmaceutical and agrochemical industries. Moving beyond a simple data sheet, this document synthesizes its core chemical and physical properties, outlines detailed analytical methodologies for its characterization, describes a validated synthesis protocol, and discusses its significant applications, particularly in drug discovery. The content herein is structured to provide not just data, but actionable insights and a causal understanding of experimental choices, reflecting field-proven expertise.

Core Molecular Identity and Physicochemical Properties

2-Amino-5-bromo-4-methylpyridine, identified by CAS Number 98198-48-2 , is a substituted pyridine derivative.[1] Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, imparts unique reactivity and makes it a valuable building block in complex organic synthesis.[2][3]

Structural and Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | [4] |

| Synonyms | 5-Bromo-4-methyl-2-pyridinamine | [1] |

| Molecular Formula | C₆H₇BrN₂ | [4][5] |

| Molecular Weight | 187.04 g/mol | [4] |

| InChI | 1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | [6] |

| InChIKey | JDNCMHOKWINDKI-UHFFFAOYSA-N | [6] |

| Canonical SMILES | Cc1cc(N)ncc1Br | [6] |

Physicochemical Data

A thorough understanding of the physicochemical properties is paramount for designing synthetic routes, purification strategies, and formulation protocols.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 148-151 °C | [1][6][7] |

| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [1][7] |

| Density | ~1.6 g/cm³ | [1] |

| Solubility | Soluble in methanol | [7] |

| pKa | 5.27 ± 0.10 (Predicted) | [7] |

| Flash Point | 107.5 ± 25.9 °C (Predicted) | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Amino-5-bromo-4-methylpyridine is critical for its availability in research and development. A common and effective method involves the selective bromination of 2-Amino-4-methylpyridine. The choice of brominating agent and reaction conditions is crucial to avoid the formation of di-brominated or other isomeric by-products.[8]

Synthetic Workflow

The following workflow outlines a process that yields the target compound with high selectivity and yield.[8] The causality behind this choice is the use of N-Bromosuccinimide (NBS), a mild brominating agent, which, under controlled temperatures, favors mono-bromination at the electron-rich 5-position of the pyridine ring.

Caption: Synthetic workflow for 2-Amino-5-bromo-4-methylpyridine.

Detailed Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel under an ice bath, dissolve 2-Amino-4-methylpyridine (1.0 eq.) in N,N-Dimethylformamide (DMF).[8]

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in DMF dropwise to the reaction mixture.[8]

-

Reaction: Allow the mixture to warm to 20°C and stir for 8-10 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, pour the reaction mixture into water, which will cause the product to precipitate as a brown solid.[8]

-